molecular formula C9H8BrFO3 B7939898 Methyl 2-(4-bromo-3-fluorophenoxy)acetate

Methyl 2-(4-bromo-3-fluorophenoxy)acetate

Cat. No.: B7939898
M. Wt: 263.06 g/mol
InChI Key: CPEQSKFFKUWSJL-UHFFFAOYSA-N
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Description

Methyl 2-(4-bromo-3-fluorophenoxy)acetate is an organic compound with the molecular formula C9H8BrFO3 It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-bromo-3-fluorophenoxy)acetate typically involves the reaction of 4-bromo-3-fluorophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:

4-bromo-3-fluorophenol+methyl chloroacetateK2CO3,acetoneMethyl 2-(4-bromo-3-fluorophenoxy)acetate\text{4-bromo-3-fluorophenol} + \text{methyl chloroacetate} \xrightarrow{\text{K}_2\text{CO}_3, \text{acetone}} \text{this compound} 4-bromo-3-fluorophenol+methyl chloroacetateK2​CO3​,acetone​Methyl 2-(4-bromo-3-fluorophenoxy)acetate

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-bromo-3-fluorophenoxy)acetate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products

    Nucleophilic Substitution: Products like 2-(4-azido-3-fluorophenoxy)acetate or 2-(4-thiocyanato-3-fluorophenoxy)acetate.

    Oxidation: Products like 4-bromo-3-fluoroquinone derivatives.

    Reduction: Products like 2-(4-bromo-3-fluorophenoxy)ethanol.

Scientific Research Applications

Methyl 2-(4-bromo-3-fluorophenoxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(4-bromo-3-fluorophenoxy)acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, influencing pathways involved in inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-chloro-3-fluorophenoxy)acetate
  • Methyl 2-(4-bromo-3-chlorophenoxy)acetate
  • Methyl 2-(4-bromo-3-methylphenoxy)acetate

Uniqueness

Methyl 2-(4-bromo-3-fluorophenoxy)acetate is unique due to the specific combination of bromine and fluorine substituents on the phenyl ring. This combination can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents. The presence of both bromine and fluorine can enhance its lipophilicity and electron-withdrawing properties, making it a valuable intermediate in various synthetic and research applications.

Properties

IUPAC Name

methyl 2-(4-bromo-3-fluorophenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPEQSKFFKUWSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC(=C(C=C1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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